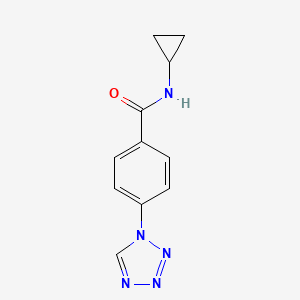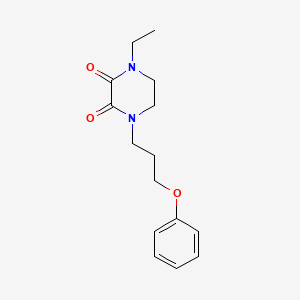
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine, also known as EMBP, is a piperazine derivative that has been investigated for its potential use as a psychoactive drug. EMBP has been found to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In
Mecanismo De Acción
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are involved in the regulation of mood, anxiety, and cognition. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models. Studies have also shown that 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine can reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to decrease the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are involved in the regulation of the HPA axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for further investigation as a treatment for anxiety and depression. However, the use of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine in lab experiments may be limited by its potential side effects and toxicity. Further studies are needed to determine the safety and efficacy of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine as a psychoactive drug.
Direcciones Futuras
For the investigation of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine include the development of more selective and potent analogs, the investigation of its potential use as a treatment for anxiety and depression in humans, and the exploration of its mechanism of action at the molecular level. Further studies are needed to determine the safety and efficacy of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine as a psychoactive drug and to explore its potential use in other neurological disorders.
Métodos De Síntesis
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process starting from 4-ethoxybenzaldehyde and 2-methylphenylpiperazine. The first step involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 1-(4-ethoxyphenyl)-2-nitropropene. This compound is then reduced to 1-(4-ethoxyphenyl)-2-amino-propane using a reducing agent such as sodium borohydride. The final step involves the reaction of 1-(4-ethoxyphenyl)-2-amino-propane with 2-methylphenylpiperazine in the presence of a catalyst to form 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been investigated for its potential use as a psychoactive drug. Studies have shown that 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use as a treatment for anxiety and depression.
Propiedades
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-23-19-10-8-18(9-11-19)16-21-12-14-22(15-13-21)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQYWMWAJUIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266306 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)


![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)
![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)

![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)